molecular formula C9H6Cl2F3NO B13683751 N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride

Cat. No.: B13683751
M. Wt: 272.05 g/mol
InChI Key: BIJVYUSGCPVYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a chlorinated and methoxylated phenyl ring. Its molecular formula is C9H6Cl2F3NO, and it is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-chloro-4-methoxyaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-4-methoxyaniline, trifluoroacetic anhydride, pyridine.

    Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to prevent side reactions.

    Procedure: The 2-chloro-4-methoxyaniline is dissolved in an appropriate solvent, and trifluoroacetic anhydride is added dropwise with continuous stirring. Pyridine is then added to the reaction mixture to act as a catalyst. The reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoroacetimidoyl groups.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the formation of corresponding amides and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of substituted amides, while oxidation can result in the formation of corresponding acids or ketones.

Scientific Research Applications

N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with molecular targets through various pathways. The trifluoroacetimidoyl group is known to enhance the reactivity of the compound, allowing it to form stable complexes with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxyphenyl N-(3-methoxyphenyl)carbamate
  • 2-Chloro-4-methoxyphenyl N-phenylcarbamate
  • 2-Methoxyphenyl isocyanate

Uniqueness

N-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired.

Properties

Molecular Formula

C9H6Cl2F3NO

Molecular Weight

272.05 g/mol

IUPAC Name

N-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H6Cl2F3NO/c1-16-5-2-3-7(6(10)4-5)15-8(11)9(12,13)14/h2-4H,1H3

InChI Key

BIJVYUSGCPVYNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.